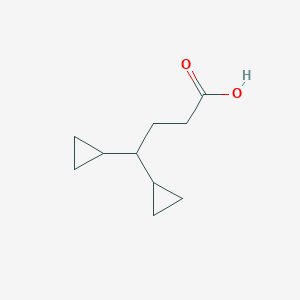
4,4-dicyclopropylbutanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dicyclopropylbutanoic Acid is an organic compound characterized by the presence of two cyclopropyl groups attached to the fourth carbon of a butanoic acid chain. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dicyclopropylbutanoic Acid typically involves the reaction of cyclopropylmethyl bromide with a suitable butanoic acid derivative under controlled conditions. The reaction is often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropyl groups.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and optimized reaction conditions can significantly enhance the production efficiency.
化学反应分析
Types of Reactions: 4,4-Dicyclopropylbutanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The cyclopropyl groups can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopropyl derivatives.
科学研究应用
4,4-Dicyclopropylbutanoic Acid finds applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 4,4-Dicyclopropylbutanoic Acid exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors, thereby modulating biological processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
- 4,4-Dicyclopropylpentanoic Acid
- 4,4-Dicyclopropylhexanoic Acid
- 4,4-Dicyclopropylheptanoic Acid
Comparison: Compared to its analogs, 4,4-Dicyclopropylbutanoic Acid exhibits unique reactivity due to the specific positioning of the cyclopropyl groups. This structural uniqueness can result in distinct chemical behaviors and biological activities, making it a valuable compound for targeted research and applications.
属性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC 名称 |
4,4-dicyclopropylbutanoic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)6-5-9(7-1-2-7)8-3-4-8/h7-9H,1-6H2,(H,11,12) |
InChI 键 |
CHFMNQOZLHUKBF-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(CCC(=O)O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


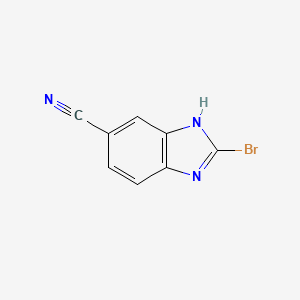
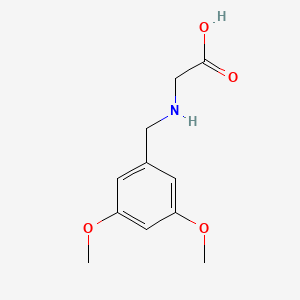
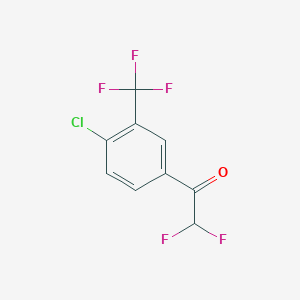
![[2-(Aminomethyl)-6-methylphenyl]methanol](/img/structure/B13564185.png)
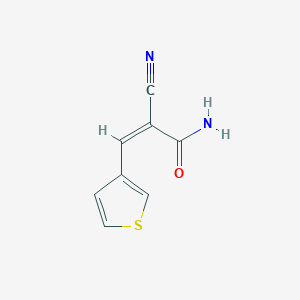

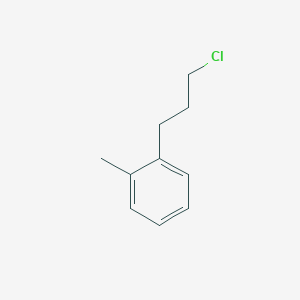
![2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13564225.png)
![(1R,2R)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13564231.png)
![4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B13564253.png)

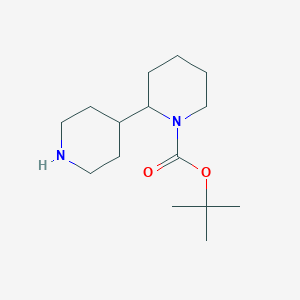
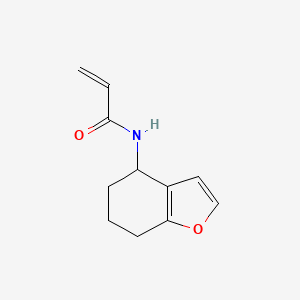
![4-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13564265.png)
